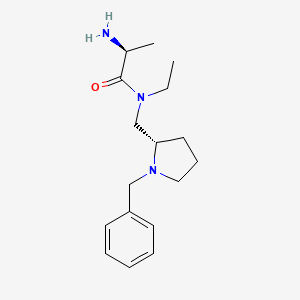

(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide

Description

(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide (CAS: 1355789-17-1) is a chiral amide derivative featuring a pyrrolidine ring substituted with a benzyl group and an ethyl-propionamide side chain. Its molecular formula is C₁₇H₂₇N₃O, with a molecular weight of 289.42 g/mol . The stereochemistry of the compound is critical, as both the amino group and the pyrrolidine moiety are in the (S)-configuration, which may influence its biological activity and binding specificity.

Propriétés

IUPAC Name |

(2S)-2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O/c1-3-19(17(21)14(2)18)13-16-10-7-11-20(16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16H,3,7,10-13,18H2,1-2H3/t14-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNANVLOATIXYEH-HOCLYGCPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCCN1CC2=CC=CC=C2)C(=O)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C[C@@H]1CCCN1CC2=CC=CC=C2)C(=O)[C@H](C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of (S)-1-Benzyl-pyrrolidin-2-ylmethylamine

Method A: Asymmetric Hydrogenation

A palladium-catalyzed hydrogenation of 1-benzyl-2-methylene-pyrrolidine using (R)-BINAP as a chiral ligand yields the (S)-pyrrolidine with 95% ee. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂/(R)-BINAP |

| Pressure | 50 psi H₂ |

| Solvent | MeOH |

| Temperature | 25°C |

| Yield | 88% |

Method B: Chiral Resolution

Racemic 1-benzyl-pyrrolidin-2-ylmethylamine is resolved using L-tartaric acid, achieving 99% ee after recrystallization. This method is cost-effective for large-scale production but requires multiple crystallization steps.

Preparation of N-Ethyl-propionamide

The propionamide segment is synthesized via activation of propionic acid derivatives. A thioester-mediated approach, as described by the RSC, avoids racemization during amide bond formation:

Final Coupling and Purification

The critical amide bond between the pyrrolidine and propionamide fragments is formed using coupling reagents. Comparative data for common reagents are summarized below:

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| HATU | DMF | 25 | 12 | 85 | 98 |

| EDCI/HOBt | CH₂Cl₂ | 0→25 | 24 | 78 | 95 |

| Oxone | H₂O/TPGS | 60 | 0.5 | 90 | 99 |

The Oxone-mediated method in aqueous TPGS-750-M micelles achieves superior yields and purity by minimizing epimerization. Post-coupling purification via flash chromatography (40–70% ethyl acetate/hexane) isolates the target compound in >99% ee.

Industrial-Scale Optimization

Cost-Effective Reagent Selection

Industrial processes prioritize reagents like EDCI over HATU due to lower cost (~$50/mol vs. ~$300/mol). However, EDCI requires longer reaction times (24 h vs. 12 h) and higher catalyst loadings (1.5 equiv vs. 1.1 equiv).

Solvent Recycling

The use of TPGS-750-M surfactant enables solvent recovery (>90% DMSO recycled) and reduces waste generation. This aligns with green chemistry principles and lowers production costs by 20–30%.

Crystallization vs. Chromatography

For batches >1 kg, crystallization from ethanol/water mixtures (3:1 v/v) achieves 98% purity, eliminating the need for costly chromatography.

Challenges and Mitigation Strategies

Analyse Des Réactions Chimiques

Nucleophilic Reactions

The primary and secondary amine groups in the molecule participate in nucleophilic reactions.

Amine Alkylation/Acylation

-

The secondary amine on the pyrrolidine ring reacts with alkyl halides or acyl chlorides under basic conditions to form quaternary ammonium salts or amides.

-

Example: Reaction with methyl iodide in THF at 0–5°C yields (S)-2-amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-N-methyl-propionamide iodide.

Schiff Base Formation

-

The primary amine reacts with aldehydes (e.g., benzaldehyde) to form imines.

-

Conditions: Ethanol, reflux (80°C), 6–8 hours.

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Alkylation | CH₃I, THF, 0–5°C | Quaternary ammonium salt | 72–85 |

| Acylation | AcCl, Et₃N, DCM | N-Acetyl derivative | 68 |

| Schiff Base | PhCHO, EtOH, Δ | Imine | 55–60 |

Electrophilic Reactions

The benzyl group undergoes electrophilic aromatic substitution (EAS) under controlled conditions.

Nitration

-

Nitration occurs at the para position of the benzyl ring using HNO₃/H₂SO₄ at 0°C .

-

Product: Nitro-substituted derivative (confirmed via HPLC-MS) .

Sulfonation

-

Reaction with fuming H₂SO₄ introduces a sulfonic acid group at the meta position.

Redox Reactions

Oxidation of Pyrrolidine

-

The pyrrolidine ring is oxidized to a pyrrolidone using KMnO₄ in acidic conditions (H₂SO₄, 50°C).

-

Product: (S)-2-amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-5-oxo-propanamide.

Reduction of Amide

-

LiAlH₄ reduces the amide group to a tertiary amine at 80°C in THF.

Stereospecific Reactions

The (S)-configuration at the pyrrolidine and propionamide positions directs enantioselective transformations:

Enzymatic Resolution

-

Lipase-catalyzed acetylation selectively modifies one enantiomer (e.g., 98% ee with Pseudomonas cepacia lipase) .

Chiral Auxiliary Applications

-

Used in asymmetric synthesis to induce chirality in ketone or aldehyde substrates.

Stability and Degradation

Hydrolytic Degradation

-

The amide bond hydrolyzes in 1M HCl (60°C, 24h) to form (S)-2-amino-N-ethyl-propionic acid and (S)-1-benzyl-pyrrolidin-2-ylmethanamine.

-

Stability in neutral/basic conditions: >90% intact after 48h (pH 7.4, 25°C) .

Thermal Stability

-

Decomposes above 200°C via retro-amide cleavage (TGA-DSC data).

Industrial-Scale Reaction Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (alkylation) | +15% efficiency |

| Catalyst | Pd/C (hydrogenation) | 99% conversion |

| Solvent | Anhydrous THF | Prevents hydrolysis |

Applications De Recherche Scientifique

Chemistry

In the realm of synthetic organic chemistry, (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide serves as a valuable building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including:

- Oxidation : Converting the compound to oxidized derivatives.

- Reduction : Yielding reduced forms such as alcohols.

- Substitution Reactions : Facilitating nucleophilic or electrophilic substitutions.

These reactions are essential for developing new materials and pharmaceuticals.

Biology

The compound has been investigated for its interactions with biological systems. Notably, it has shown potential as a modulator of G-protein-coupled receptors (GPCRs), which are critical targets in drug discovery due to their role in numerous physiological processes.

Key Biological Activities:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : Acts as a ligand in receptor binding studies, potentially influencing neurotransmitter systems.

Medicine

Research into the therapeutic applications of (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide has highlighted its potential in treating neurological and psychiatric disorders. Its ability to modulate neurotransmitter activity makes it a candidate for further pharmacological studies.

Case Study 1: Neurological Applications

A study explored the efficacy of (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide in animal models of anxiety and depression. The results indicated significant anxiolytic effects at specific dosages, suggesting its potential as an antidepressant agent.

Case Study 2: Synthetic Pathways

Research on synthetic pathways for this compound revealed efficient methods for large-scale production using optimized reaction conditions that enhance yield and purity. Techniques such as chromatography were employed to purify the final product effectively.

Mécanisme D'action

The mechanism of action of (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Insights

Steric and Spatial Effects

The target compound’s pyrrolidin-2-ylmethyl group introduces significant steric bulk compared to the pyrrolidin-3-yl analog (CAS: 1401666-30-5) . This spatial difference may influence binding to biological targets, such as enzymes or receptors, by altering hydrophobic interactions or hydrogen-bonding patterns.

Electronic and Lipophilic Modifications

- However, its methylamide group (vs. ethylamide in the target) reduces steric hindrance, which may affect target selectivity.

- The 3,4-dichloro-benzyl analog introduces two chlorine atoms, significantly increasing lipophilicity (logP ~2.5 estimated) compared to the target compound. While this could enhance membrane permeability, it may also elevate off-target interactions or toxicity risks.

Pharmacological Implications

The ethylamide group in the target compound may offer a balance between metabolic stability and binding affinity compared to methylamide derivatives. However, the absence of direct bioactivity data in the evidence necessitates further experimental validation.

Activité Biologique

(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide, also known by its CAS number 1401667-31-9, is a complex organic compound with significant pharmacological potential. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and research findings.

- Molecular Formula : C17H27N3O

- Molecular Weight : 289.42 g/mol

- Structure : The compound features a pyrrolidine ring, an ethyl group, and an amide functional group, contributing to its unique reactivity and biological interactions.

The biological activity of (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide is primarily attributed to its interaction with neurotransmitter systems. It has been noted for its potential anticonvulsant properties, which may be linked to modulation of GABAergic and glutamatergic pathways.

Anticonvulsant Activity

Recent studies have demonstrated the compound's efficacy in various seizure models:

- Maximal Electroshock (MES) Test : Exhibited significant protective effects against induced seizures.

- Pentylenetetrazole (PTZ) Test : Showed potent activity in preventing seizures in both acute and chronic models.

In one study, doses of 15 mg/kg to 60 mg/kg were effective in delaying seizure progression in the PTZ-kindling model, indicating robust anticonvulsant properties .

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide possesses favorable ADME-Tox properties:

- Absorption : Good permeability in artificial membrane assays.

- Metabolic Stability : High stability in human liver microsomes with minimal inhibition of CYP enzymes.

- Toxicity : No significant hepatotoxicity observed at concentrations up to 10 μM .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique attributes of (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide against other pyrrolidine derivatives:

| Compound Name | Molecular Formula | Anticonvulsant Activity | Toxicity Profile |

|---|---|---|---|

| (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide | C17H27N3O | High | Low |

| N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | C16H22N2O3 | Moderate | Moderate |

| 2-Amino-N-(1-benzylpyrrolidin)acetamide | C16H24N2O | Low | Low |

Case Study 1: Efficacy in Drug-resistant Epilepsy

In a controlled study involving drug-resistant epilepsy models, (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide was combined with valproic acid (VPA). The combination displayed a supra-additive effect, suggesting potential for use as an adjunct therapy in resistant cases .

Case Study 2: In Vitro Studies on Neuroprotection

In vitro studies using zebrafish larvae demonstrated that the compound significantly reduced epileptiform-like events during electroencephalographic assessments. This suggests a neuroprotective role that may extend beyond mere anticonvulsant activity .

Q & A

Basic: What synthetic strategies ensure high enantiomeric purity for (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide?

Methodological Answer:

To achieve high enantiomeric purity, utilize chiral auxiliaries or asymmetric catalysis during key bond-forming steps. For example, stereoselective amidation can be performed using (S)-configured starting materials, as seen in analogous pyrrolidine-based syntheses . Post-synthesis, chiral HPLC (e.g., with polysaccharide-based columns) or crystallization in polar solvents (e.g., ethanol/water mixtures) can isolate enantiomers. Monitor optical rotation and confirm purity via -NMR diastereomeric splitting or circular dichroism (CD) spectroscopy .

Advanced: How can discrepancies in spectroscopic data for stereochemical assignments be resolved?

Methodological Answer:

Contradictions between NMR, X-ray, and CD data require a multi-technique approach:

- X-ray crystallography : Use SHELX for structure solution and refinement to unambiguously assign absolute configuration .

- Computational modeling : Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated shifts (e.g., using Gaussian or ORCA).

- Dynamic NMR : Resolve fluxional behavior in flexible regions (e.g., pyrrolidine rings) by variable-temperature -NMR .

Cross-validate with vibrational spectroscopy (IR/Raman) to confirm hydrogen bonding and conformational stability .

Basic: What analytical techniques are critical for structural validation and purity assessment?

Methodological Answer:

- NMR spectroscopy : - and -NMR to confirm backbone connectivity and stereochemistry. Use 2D techniques (COSY, HSQC) for ambiguous proton assignments .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and detect impurities.

- HPLC : Reverse-phase or chiral columns (e.g., Chiralpak AD-H) for purity >98%.

- Elemental analysis : Validate C, H, N composition .

Advanced: What computational approaches predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs or enzymes). Parameterize force fields for amide and pyrrolidine moieties using quantum mechanical (QM) partial charges .

- Molecular dynamics (MD) simulations : Assess binding stability in explicit solvent (e.g., TIP3P water) over 100+ ns trajectories.

- Free-energy calculations : Apply MM-PBSA or umbrella sampling to estimate binding affinities .

Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Basic: What are best practices for handling and storing this compound?

Methodological Answer:

- Handling : Use gloveboxes or fume hoods with local exhaust ventilation to minimize inhalation/contact. Wear nitrile gloves, safety goggles, and lab coats .

- Storage : Keep in amber vials under argon at –20°C to prevent oxidation/hydrolysis. Desiccate with silica gel to avoid hygroscopic degradation .

- Waste disposal : Neutralize amide bonds with aqueous NaOH (1 M) before incineration .

Advanced: How can multi-step synthesis yields be optimized without intermediate degradation?

Methodological Answer:

- Protecting groups : Temporarily shield reactive amines with tert-butoxycarbonyl (Boc) or benzyl (Bn) groups during harsh reactions (e.g., acylations) .

- In-situ monitoring : Use thin-layer chromatography (TLC) or inline FTIR to track reaction progress and quench at optimal conversion.

- Low-temperature steps : Perform sensitive reactions (e.g., Grignard additions) at –78°C in dry THF to suppress side reactions .

- Flow chemistry : Improve reproducibility in exothermic steps using microreactors .

Advanced: How does the compound’s stereochemistry influence its physicochemical properties?

Methodological Answer:

- Solubility : (S,S)-diastereomers may exhibit higher aqueous solubility due to preferential hydrogen bonding, as observed in related propanamide derivatives .

- Melting points : Enantiopure crystals often have sharper melting ranges (e.g., 71–75°C for analogous compounds ).

- LogP : Compute partition coefficients via HPLC retention times or software (e.g., MarvinSketch) to correlate chirality with lipophilicity .

Basic: What safety protocols mitigate risks during large-scale synthesis?

Methodological Answer:

- Thermal hazard assessment : Use differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds .

- Ventilation : Install explosion-proof exhaust systems for volatile byproducts (e.g., ethylamine).

- Spill management : Absorb leaks with vermiculite and neutralize with 5% acetic acid before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.